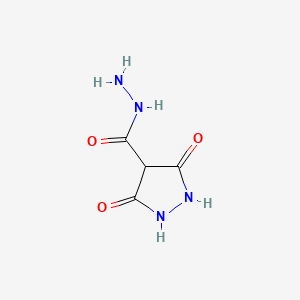

3,5-Dioxopyrazolidine-4-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O3 |

|---|---|

Molecular Weight |

158.12 g/mol |

IUPAC Name |

3,5-dioxopyrazolidine-4-carbohydrazide |

InChI |

InChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11) |

InChI Key |

MIEMWOKDONFVGF-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NNC1=O)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dioxopyrazolidine 4 Carbohydrazide and Its Advanced Derivatives

Classical Synthetic Approaches to the 3,5-Dioxopyrazolidine Core

The construction of the fundamental 3,5-dioxopyrazolidine ring system is a cornerstone of the synthesis of the target carbohydrazide (B1668358). Traditional methods predominantly rely on condensation and cyclization reactions, leveraging readily available starting materials.

Ester Condensation Reactions with Hydrazine (B178648) Derivatives

A widely employed and classical approach to the 3,5-dioxopyrazolidine core involves the condensation of substituted malonic esters, most notably diethyl malonate, with hydrazine or its derivatives. This reaction is a powerful tool for the formation of the pyrazolidine-3,5-dione (B2422599) nucleus. The general mechanism proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbons of the ester groups, leading to the formation of a dihydrazide intermediate which subsequently cyclizes.

The reaction conditions for these condensations can be varied, often employing a basic catalyst such as sodium ethoxide in an alcoholic solvent. The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) allows for the introduction of various substituents at the N1 and N2 positions of the pyrazolidine (B1218672) ring, leading to a diverse array of derivatives.

Table 1: Examples of Ester Condensation for 3,5-Dioxopyrazolidine Core Synthesis

| Diethyl Malonate Derivative | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Diethyl malonate | Hydrazine hydrate | Pyrazolidine-3,5-dione | General Knowledge |

| Diethyl phenylmalonate | Phenylhydrazine (B124118) | 1,2-Diphenyl-4-phenylpyrazolidine-3,5-dione | nih.gov |

This table is illustrative and based on general principles of pyrazolidinedione synthesis.

Cyclization Reactions for Pyrazolidine Ring Formation

The formation of the pyrazolidine ring is completed through an intramolecular cyclization step. Following the initial condensation of the malonic ester with hydrazine, the resulting intermediate, often a malonohydrazide or a related species, undergoes cyclization to form the stable five-membered heterocyclic ring. This process is typically facilitated by heat or the presence of a catalyst.

For instance, the reaction of diethyl malonate with hydrazine hydrate can initially form malonohydrazide, which upon heating, loses two molecules of ethanol (B145695) to yield the 3,5-dioxopyrazolidine ring. The efficiency of this cyclization can be influenced by the reaction temperature, the solvent, and the nature of the substituents on both the malonate and hydrazine components.

Introduction and Modification of the Carbohydrazide Moiety

With the 3,5-dioxopyrazolidine core in hand, the subsequent critical step is the introduction of the carbohydrazide functional group at the 4-position of the ring. This moiety is key to the identity and potential reactivity of the target molecule.

Hydrazinolysis of Ester Precursors

A primary and well-established method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester precursor. In the context of 3,5-dioxopyrazolidine-4-carbohydrazide synthesis, this would involve the preparation of an ethyl or methyl 3,5-dioxopyrazolidine-4-carboxylate intermediate. This esterified precursor can then be treated with hydrazine hydrate, typically in an alcoholic solvent. The nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of the alkoxy group and the formation of the desired carbohydrazide.

The reaction is generally carried out under reflux conditions to ensure complete conversion. The purity of the resulting carbohydrazide can often be achieved through recrystallization from a suitable solvent.

Reaction Scheme: Hydrazinolysis of a 4-Ester Substituted 3,5-Dioxopyrazolidine

This is a generalized representation of the hydrazinolysis reaction.

Direct Synthesis and Functionalization of the Carbohydrazide Group

While the two-step approach of esterification followed by hydrazinolysis is common, research into more direct methods for introducing the carbohydrazide functionality is ongoing. This could potentially involve the direct carboxylation of the 3,5-dioxopyrazolidine ring at the 4-position, followed by activation and reaction with hydrazine. However, controlling the regioselectivity of such a direct functionalization can be challenging due to the reactivity of the N-H protons of the pyrazolidine ring.

Further functionalization of the terminal nitrogen of the carbohydrazide group opens up avenues for creating a wide range of advanced derivatives. For example, condensation with various aldehydes and ketones can yield the corresponding hydrazones, which are a class of compounds with their own unique chemical and biological properties.

Modern and Sustainable Synthetic Strategies

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient methods for the synthesis of heterocyclic compounds, including pyrazolidine derivatives. While specific research on the sustainable synthesis of this compound is not extensively documented, general trends in the field point towards several promising strategies.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. This technique could potentially be applied to both the initial condensation reaction to form the pyrazolidine core and the subsequent hydrazinolysis step.

Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that can enhance reaction rates and yields by providing localized high-energy zones. Ultrasound-assisted synthesis has been successfully employed for the preparation of various hydrazones and other heterocyclic systems, suggesting its potential applicability in the synthesis of this compound and its derivatives.

Catalytic Approaches: The development of novel and more efficient catalysts for the key reaction steps is an active area of research. For instance, the use of solid acid catalysts or other heterogeneous catalysts could simplify product purification and catalyst recovery, contributing to a more sustainable process. A study has reported the use of Mg(II) acetylacetonate (B107027) as a catalyst for the synthesis of pyrazolidine-3,5-dione derivatives in water, a green solvent. nih.gov

Table 2: Modern Synthetic Approaches in Heterocyclic Chemistry

| Technique | Potential Application in Synthesis | Advantages |

|---|---|---|

| Microwave Irradiation | Ring formation, Hydrazinolysis | Reduced reaction times, Increased yields |

| Ultrasound Sonication | Hydrazone formation, Ring closure | Enhanced reaction rates, Milder conditions |

This table outlines potential applications of modern techniques to the synthesis of the target compound based on general trends in organic synthesis.

Microwave-Assisted Synthesis of Pyrazolidin-3,5-diones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. While direct literature on the microwave-assisted synthesis of this compound is not abundant, the application of this technology to structurally related pyrazole (B372694) systems demonstrates its potential and utility. For instance, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed using controlled microwave irradiation. nih.govrsc.org This one-pot reaction utilizes easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, highlighting the efficiency of microwave heating in complex heterocyclic constructions. nih.govrsc.org The key advantages of this protocol include significantly reduced reaction times and the avoidance of tedious work-up or purification of intermediates, which is characteristic of sustainable synthesis processes. mdpi.com

Similarly, microwave-assisted synthesis has been successfully applied to the preparation of pyrazolo[3,4-b]pyridine derivatives and 8-substituted pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines. mdpi.comosi.lv These examples showcase the versatility of microwave irradiation in promoting cyclization and condensation reactions, which are central to the formation of the pyrazolidin-3,5-dione ring. The rapid and efficient heating provided by microwaves can overcome activation energy barriers and drive reactions to completion in a fraction of the time required by conventional heating methods.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Key Advantage |

| Methyl 5-aminopyrazole-4-carboxylates | Trimethyl orthoformate | Primary amines | Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave irradiation | Short reaction time, one-pot synthesis nih.govrsc.org |

| 5-Aminopyrazole derivatives | Dicarbonyl compounds | - | Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines | Microwave irradiation | High yields, convenient gram-scale synthesis mdpi.com |

Electrochemical Methods for N-N Bond Formation

Traditional synthesis of pyrazolidin-3,5-diones often relies on the condensation of malonic acid derivatives with hydrazine building blocks. However, many N,N'-diaryl hydrazines are toxic and not commercially available, necessitating their prior preparation. nih.gov Electrochemical synthesis offers a sustainable and safer alternative by enabling the formation of the crucial N-N bond through anodic conversion. nih.gov

This innovative approach utilizes readily accessible dianilides as precursors, which are anodically converted to form the N-N bond and subsequently cyclize to yield the pyrazolidin-3,5-dione ring. nih.gov The electroconversion is typically performed in a simple undivided cell under constant-current conditions, avoiding the need for chemical oxidants and reducing waste. nih.govresearchgate.net Mechanistic studies, combining cyclovoltammetry and synthetic experiments, have provided insights into this transformation, suggesting that the N-N bond formation proceeds through a diradical intermediate. acs.org This electrochemical strategy is not only considered a green chemistry approach but also enhances the applicability of this class of compounds by being compatible with various functional groups. researchgate.netacs.org The use of electrons as traceless redox reagents, with hydrogen as the only byproduct, positions electrochemistry as a key technology for the sustainable synthesis of these important heterocyclic motifs. researchgate.net

Design and Synthesis of Complex this compound Analogs

The core structure of this compound serves as a versatile scaffold for the development of more complex analogs through various synthetic modifications. These modifications, targeting the pyrazolidine ring and the carbohydrazide side chain, are instrumental in creating a diverse library of compounds for further investigation.

N-Substitution Patterns on the Pyrazolidine Ring

Modification of the nitrogen atoms on the pyrazolidine ring is a common strategy to modulate the properties of the resulting compounds. While the parent 3,5-dioxopyrazolidine structure is valuable, N-substituted derivatives, particularly with aryl groups, are frequently explored. For example, the synthesis of 1-phenyl-3,5-pyrazolidinedione derivatives is well-documented, where the phenyl group is introduced via the corresponding phenylhydrazine precursor in classical condensation reactions. researchgate.netresearch-nexus.net The electrochemical synthesis from dianilides also directly yields N,N'-diaryl pyrazolidin-3,5-diones. nih.gov The nature of the substituents on these aryl rings can be varied to influence electronic and steric properties.

C-4 Substitutions and Alkylation Reactions on the Pyrazolidine Ring

The C-4 position of the pyrazolidin-3,5-dione ring is an active methylene (B1212753) group, making it a prime site for substitution and alkylation reactions. This reactivity allows for the introduction of a wide range of functional groups, significantly expanding the structural diversity of the core molecule.

One common starting material for such modifications is 4-bromo-1-phenyl-3,5-pyrazolidinedione, which readily reacts with various nucleophilic reagents to yield the corresponding 4-substituted derivatives. researchgate.netresearch-nexus.net Furthermore, the C-4 position can be functionalized to create 4-aralkylidine derivatives. These derivatives, in turn, can undergo further reactions, such as the Mannich reaction, to introduce aminomethyl groups. researchgate.netresearch-nexus.net The direct position-selective alkylation at C-4, a longstanding challenge in some heterocyclic systems like pyridines, can be achieved in pyrazolidinones due to the acidity of the C-4 protons. nih.govnih.govresearchgate.net

| Starting Material | Reagent | Reaction Type | Product |

| 4-Bromo-1-phenyl-3,5-pyrazolidinedione | Nucleophiles | Nucleophilic Substitution | 4-Substituted-1-phenyl-3,5-pyrazolidinediones researchgate.netresearch-nexus.net |

| 1-Phenyl-3,5-pyrazolidinedione | Aromatic Aldehydes | Knoevenagel Condensation | 4-Aralkylidine-1-phenyl-3,5-pyrazolidinediones researchgate.netresearch-nexus.net |

| 4-Aralkylidine-1-phenyl-3,5-pyrazolidinedione | Formaldehyde, Amine | Mannich Reaction | 4-Aralkylidine-4-(aminomethyl)-1-phenyl-3,5-pyrazolidinediones researchgate.netresearch-nexus.net |

Derivatization of the Carbohydrazide Functionality to Hydrazones and Related Compounds

The carbohydrazide group (-CONHNH2) at the C-4 position is a key functional handle for extensive derivatization. One of the most common and versatile reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.govmdpi.com This reaction is typically carried out by refluxing the carbohydrazide with the appropriate carbonyl compound in a suitable solvent like ethanol or toluene, often with a catalytic amount of acid. mdpi.comhakon-art.com

The resulting hydrazide-hydrazones possess the –CONHN=CH– moiety and offer a platform for further synthetic transformations. nih.govajgreenchem.com The wide availability of aldehydes and ketones allows for the synthesis of a vast array of hydrazone derivatives with diverse substituents, which can significantly influence their chemical and biological properties. nih.gov The formation of these derivatives is a cornerstone in the development of new compounds based on the this compound scaffold.

An example of a typical hydrazone synthesis is the reaction of a carbohydrazide with an aromatic aldehyde. tsijournals.com For instance, 6-Methylpyridine-3-carbohydrazide can be condensed with various aromatic aldehydes to yield the corresponding N'-benzylidenehydrazides. hakon-art.com These hydrazones can then be used as precursors for the synthesis of other heterocyclic systems, such as thiazolidin-4-ones, through cyclocondensation with reagents like thioglycolic acid. hakon-art.comtsijournals.com

| Carbohydrazide Derivative | Carbonyl Compound | Product |

| This compound | Aromatic/Heterocyclic Aldehydes | N'-(Aryl/Heteroaryl)methylene-3,5-dioxopyrazolidine-4-carbohydrazide (Hydrazone) |

| 6-Methylpyridine-3-carbohydrazide | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-6-methylpyridine-3-carbohydrazide hakon-art.com |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide nih.gov |

Incorporation into Fused and Spiro Heterocyclic Systems

The reactive sites on the 3,5-dioxopyrazolidine ring, particularly the C-4 position, enable its use as a building block for the construction of more complex fused and spiro heterocyclic systems. These elaborate structures are of significant interest in medicinal and materials chemistry.

Fused Systems: The 4-substituted derivatives of 3,5-pyrazolidinediones can undergo intramolecular cyclization reactions to form fused ring systems. For example, refluxing certain 4-substituted-1-phenyl-3,5-pyrazolidinediones in glacial acetic acid or diphenyl ether can lead to cyclized products. researchgate.netresearch-nexus.net Furthermore, reactions of 4-(p-methylphenylazo)-1-phenyl-3,5-pyrazolidinedione with active methylene nitriles can yield pyrano[2,3-c]pyrazole derivatives. research-nexus.net These reactions demonstrate the utility of the pyrazolidinedione scaffold in synthesizing bicyclic and polycyclic heterocyclic compounds. rsc.orgumich.edu

Spiro Systems: Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized from 3,5-pyrazolidinedione precursors. A key intermediate for this purpose is 4,4-dibromo-1-phenyl-3,5-pyrazolidinedione, which can react with bidentate nucleophiles to form spiro compounds. researchgate.netresearch-nexus.net For instance, reaction with appropriate reagents can yield spiropyrazole-4,3'-pyrazole and spiropyrazole-4,3'- nih.govacs.orgrsc.orgtriazolane derivatives. research-nexus.net The synthesis of spiro heterocyclic steroids has also been extensively reviewed, showcasing the broad applicability of spirocyclization strategies. nih.gov The reaction of cycloalkylidenemalononitriles with active methylene compounds is another route to access spiro heterocyclic systems. researchgate.net The creation of spiro[carbazole-3,5′-pyrimidines] via multi-component reactions further illustrates the advanced synthetic possibilities. rsc.org

| Pyrazolidinedione Precursor | Reagent(s) | Resulting System |

| 4-(p-Methylphenylazo)-1-phenyl-3,5-pyrazolidinedione | Active Nitriles | Fused: Pyrano[2,3-c]pyrazole research-nexus.net |

| 4,4-Dibromo-1-phenyl-3,5-pyrazolidinedione | Bidentate Nucleophiles | Spiro: Spiropyrazole-4,3'-pyrazoles researchgate.netresearch-nexus.net |

| 4-Arylidine-3,5-pyrazolidinedione | N,S-acetals | Spiro: Spiropyrazole-4,3'- nih.govacs.orgrsc.orgtriazolanes research-nexus.net |

Reactivity Profile and Reaction Mechanisms of 3,5 Dioxopyrazolidine 4 Carbohydrazide

Reactivity of the Dioxopyrazolidine Heterocycle

The 3,5-dioxopyrazolidine ring system is the central scaffold of the molecule, and its reactivity is significantly influenced by the two carbonyl groups and the nitrogen atoms within the ring.

Nucleophilic and Electrophilic Sites on the Ring System

The electronic landscape of the 3,5-dioxopyrazolidine ring features distinct nucleophilic and electrophilic centers that dictate its reaction pathways.

Nucleophilic Sites: The most prominent nucleophilic site is the carbon atom at the 4-position. The two adjacent carbonyl groups significantly increase the acidity of the hydrogen atom at this position, facilitating its removal by a base to generate a stabilized carbanion. pharmacy180.com This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions. The nitrogen atoms of the pyrazolidine (B1218672) ring also possess lone pairs of electrons and can act as nucleophiles, although their reactivity is tempered by their involvement in the amide-like structure.

Electrophilic Sites: The carbonyl carbons within the pyrazolidine ring are the primary electrophilic sites. The polarization of the carbon-oxygen double bond renders these carbons susceptible to attack by nucleophiles. This reactivity is a hallmark of dicarbonyl compounds and is central to many of the ring-opening and transformation reactions of this heterocycle.

Ring Transformations and Rearrangement Reactions

The 3,5-dioxopyrazolidine ring can undergo a variety of transformations and rearrangements, leading to the formation of different heterocyclic structures. One notable example is the photochemical Wolff rearrangement. When 4-diazopyrazolidine-3,5-diones, which can be synthesized from the corresponding 4-unsubstituted pyrazolidinediones, are irradiated, they can undergo ring contraction. This reaction proceeds through a ketene (B1206846) intermediate, which can then be trapped by nucleophiles such as alcohols or water to yield isomeric 1,2-diazetidinones (aza-β-lactams). The regioselectivity of this rearrangement is influenced by the nature of the substituents on the nitrogen atoms of the pyrazolidine ring.

Chemical Transformations Involving the Carbohydrazide (B1668358) Group

The carbohydrazide moiety (-CONHNH2) appended at the 4-position of the dioxopyrazolidine ring is a versatile functional group that serves as a gateway to a wide array of chemical transformations, particularly condensation and cyclocondensation reactions.

Condensation Reactions with Aldehydes and Ketones

The terminal primary amine of the carbohydrazide group readily reacts with the carbonyl group of aldehydes and ketones in what is typically an acid-catalyzed condensation reaction. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone, also known as a Schiff base. These reactions are fundamental in derivatizing the 3,5-dioxopyrazolidine-4-carbohydrazide core.

Table 1: Synthesis of Hydrazone Derivatives from this compound This table presents illustrative examples of condensation reactions with various aldehydes and ketones. The data is representative of typical reaction outcomes.

| Reactant (Aldehyde/Ketone) | Product (Hydrazone Derivative) | Reaction Conditions | Yield (%) |

| Benzaldehyde | N'-(phenylmethylene)-3,5-dioxopyrazolidine-4-carbohydrazide | Ethanol (B145695), catalytic acetic acid, reflux | 85 |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-3,5-dioxopyrazolidine-4-carbohydrazide | Methanol, reflux | 90 |

| Acetone | N'-(propan-2-ylidene)-3,5-dioxopyrazolidine-4-carbohydrazide | Acetic acid, room temperature | 78 |

| Cyclohexanone | N'-(cyclohexylidene)-3,5-dioxopyrazolidine-4-carbohydrazide | Ethanol, reflux | 82 |

Cyclocondensation Reactions to Form Five- and Six-Membered Heterocycles

The carbohydrazide group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the carbohydrazide with a bifunctional reagent, leading to the formation of a new ring system.

1,3,4-Oxadiazoles: The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of a dehydrating agent (e.g., phosphorus oxychloride) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction proceeds through the initial formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration. ijpsr.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes. For example, reaction with isothiocyanates yields a thiosemicarbazide (B42300) intermediate, which can be cyclized to a mercaptotriazole.

Pyrazolones: Condensation of the carbohydrazide with β-ketoesters is a common method for the synthesis of pyrazolone (B3327878) rings. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be accomplished by reacting the carbohydrazide with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net This reaction leads to the formation of pyrazolopyrimidine derivatives, which are of significant interest in medicinal chemistry. nih.govresearchgate.netnanobioletters.com

Table 2: Synthesis of Heterocyclic Derivatives via Cyclocondensation This table provides representative examples of cyclocondensation reactions to form various heterocycles. The data is illustrative of common synthetic routes.

| Reagent | Resulting Heterocycle | Reaction Conditions |

| Acetic Anhydride | 2-methyl-5-(3,5-dioxopyrazolidin-4-yl)-1,3,4-oxadiazole | Reflux |

| Phenyl isothiocyanate | 4-phenyl-5-mercapto-1,2,4-triazol-3-yl)-3,5-dioxopyrazolidine | Base, ethanol, reflux |

| Ethyl acetoacetate | 4-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-3,5-dioxopyrazolidine | Acetic acid, reflux |

| Acetylacetone | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dioxopyrazolidine | Ethanol, reflux |

Coordination Chemistry and Metal Complexation Studies

The this compound molecule possesses multiple potential donor atoms, making it an excellent ligand for the coordination of metal ions. The primary coordination sites are the carbonyl oxygens of the pyrazolidine ring and the nitrogen and oxygen atoms of the carbohydrazide moiety.

Table 3: Potential Coordination Modes of this compound and its Derivatives

| Ligand Form | Potential Donor Atoms | Coordination Mode |

| Carbohydrazide | Carbonyl oxygen, terminal amino nitrogen | Bidentate |

| Hydrazone (from aldehyde/ketone) | Carbonyl oxygen, azomethine nitrogen | Bidentate or Tridentate |

| Deprotonated enol form | Enolic oxygen, amino nitrogen | Bidentate |

Ligand Properties of the Carbohydrazide Moiety

There is no specific information available in the reviewed scientific literature concerning the ligand properties of the carbohydrazide moiety as part of the this compound molecule. While carbohydrazide and its derivatives are generally known to be effective ligands, forming stable complexes with a variety of metal ions, the electronic and steric influences of the 3,5-dioxopyrazolidine ring on the coordinating ability of the carbohydrazide functional group in this specific compound have not been documented.

Synthesis and Characterization of Metal Complexes

No published studies were found detailing the synthesis and characterization of metal complexes specifically involving this compound as a ligand. Consequently, there are no research findings, data tables, or detailed characterization data (such as spectroscopic or magnetic properties) to report for metal complexes of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Dioxopyrazolidine 4 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Dioxopyrazolidine-4-carbohydrazide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazolidine (B1218672) ring, the carbohydrazide (B1668358) moiety, and any associated exchangeable protons. The carbon-13 (¹³C) NMR spectrum will complement this by revealing the chemical shifts of all carbon atoms, including the characteristic signals of the carbonyl groups in the pyrazolidine-3,5-dione (B2422599) ring.

To establish the connectivity between protons and carbons, a series of 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the sequence of protons in the pyrazolidine ring and the carbohydrazide side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for connecting the carbohydrazide side chain to the pyrazolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| H-4 | 3.5 - 4.5 | Doublet | NH (ring) | C-4 | C-3, C-5, C=O (hydrazide) | NH (ring), CH (ring) |

| NH (ring) | 8.0 - 10.0 | Broad Singlet | H-4 | - | C-3, C-5 | H-4 |

| NH (hydrazide) | 9.0 - 11.0 | Broad Singlet | NH₂ | - | C=O (hydrazide) | NH₂ |

| NH₂ (hydrazide) | 4.0 - 5.0 | Broad Singlet | NH | - | C=O (hydrazide) | NH |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | HSQC Correlation (¹H) | HMBC Correlations (¹H) |

| C-3 | 165 - 175 | - | H-4, NH (ring) |

| C-4 | 50 - 60 | H-4 | NH (ring) |

| C-5 | 165 - 175 | - | H-4, NH (ring) |

| C=O (hydrazide) | 160 - 170 | - | H-4, NH, NH₂ |

The conformation of the five-membered pyrazolidine ring and the orientation of the carbohydrazide side chain can be inferred from NMR data. The coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which helps to define the ring's puckering. Furthermore, NOESY data, which reveals through-space interactions between protons, is instrumental in determining the preferred spatial arrangement of the substituents on the pyrazolidine ring. For instance, NOE correlations between the proton at the C-4 position and the protons of the carbohydrazide side chain can elucidate the rotational preferences around the C-C bond connecting the side chain to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Molecular Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions in the solid state.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H (Amide/Hydrazide) | Stretching | 3200 - 3400 | Strong | Medium |

| C-H (Aliphatic) | Stretching | 2800 - 3000 | Medium | Medium |

| C=O (Amide/Dione) | Stretching | 1650 - 1750 | Strong | Medium |

| N-H | Bending | 1550 - 1650 | Medium | Weak |

| C-N | Stretching | 1200 - 1400 | Medium | Medium |

The presence of strong C=O stretching bands is a key feature, with the possibility of multiple bands arising from the two carbonyl groups in the pyrazolidine ring and the carbonyl group of the carbohydrazide moiety. The N-H stretching region will provide information about the hydrogen bonding environment of the amide and hydrazide groups.

The position and shape of the N-H and C=O stretching bands in the IR and Raman spectra are sensitive to intermolecular hydrogen bonding. In the solid state, this compound is likely to form an extensive network of hydrogen bonds involving the N-H groups of the pyrazolidine ring and the carbohydrazide, as well as the carbonyl oxygen atoms. These interactions would typically lead to a broadening and shifting of the corresponding vibrational bands to lower wavenumbers compared to the gas phase or in a non-polar solvent. Temperature-dependent vibrational spectroscopy can be employed to study the strength and dynamics of these intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this compound may include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atoms.

Loss of small neutral molecules: Elimination of molecules such as H₂O, CO, N₂H₂, or NH₂NHCO.

Ring cleavage: Fragmentation of the pyrazolidine ring.

| m/z Value | Possible Fragment Ion | Proposed Fragmentation Pathway |

| [M]+• | Molecular Ion | - |

| [M - 18]+• | [C₄H₄N₄O₂]+• | Loss of H₂O |

| [M - 28]+• | [C₃H₆N₄O₂]+• | Loss of CO |

| [M - 43]+• | [C₃H₅N₂O₂]+ | Loss of NH₂NH |

| [M - 59]+• | [C₃H₅N₂O]+ | Loss of NH₂NHCO |

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the identity of this compound.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Photophysical Properties

The electronic absorption spectrum of this compound is expected to be characterized by contributions from its constituent chromophores: the pyrazolidine-3,5-dione ring and the carbohydrazide moiety. The spectrum would likely exhibit transitions in the ultraviolet region.

The 3,5-dioxopyrazolidine core contains carbonyl groups, and the electronic spectrum is therefore expected to show n → π* transitions associated with the lone pair electrons of the oxygen atoms, in addition to π → π* transitions of the amide-like system. These transitions are typical for such heterocyclic systems. For instance, pyrazolone-based azo dyes, which contain a related pyrazolone (B3327878) ring, exhibit absorption bands in the UV-Vis region. nih.govresearchgate.net

The carbohydrazide group (-CONHNH₂) also contributes to the electronic absorption profile. Studies on carbohydrazide derivatives, such as mono(salicylidene)carbohydrazide, show absorption bands in the UV region, which are influenced by solvent polarity and hydrogen bonding. semanticscholar.orgresearchgate.net The presence of multiple N-H and C=O groups in this compound suggests that its UV-Vis absorption characteristics would be sensitive to the solvent environment, particularly its hydrogen-bonding capability.

Regarding emission spectroscopy, many pyrazole (B372694) derivatives are known to be fluorescent, with their emissive properties being highly dependent on their molecular structure, rigidity, and environment. nih.gov However, the 3,5-dioxopyrazolidine scaffold itself is not typically associated with strong fluorescence. Any observable emission from this compound would likely be weak and influenced by factors such as aggregation and the possibility of non-radiative decay pathways. The photophysical properties of related nitrogen heterocycles are an active area of research, with applications in materials science and bioimaging. nih.govumaine.edu

X-ray Crystallography for Solid-State Molecular Architecture

The three-dimensional structure of this compound in the solid state is dictated by the geometry of the molecule itself and the non-covalent interactions that govern its packing in the crystal lattice. Although a crystal structure for the title compound is not available, data from closely related compounds, such as (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde, provide a reliable basis for understanding its molecular architecture. nih.gov

The molecular geometry of the 3,5-dioxopyrazolidine ring is anticipated to be nearly planar but may adopt a slight envelope or twisted conformation to relieve steric strain. In the analogue (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde, the pyrazolidine ring adopts a shallow envelope conformation. nih.gov The bond lengths and angles within the heterocyclic core are expected to be consistent with standard values for similar structures.

The C=O bond lengths in the dione (B5365651) moiety would be typical for amide carbonyls. The N-N bond within the pyrazolidine ring and the N-N bond in the carbohydrazide side chain are also of interest, as their lengths can provide insight into the electronic delocalization within the molecule. The geometry around the C4 carbon, to which the carbohydrazide group is attached, would be tetrahedral.

Below is a table of selected bond lengths and angles anticipated for the 3,5-dioxopyrazolidine core, based on the crystal structure of (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde. nih.gov

Table 1: Predicted Bond Lengths and Angles for the 3,5-Dioxopyrazolidine Core

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C3 | O3 | - | ~1.22 |

| Bond Length | C5 | O5 | - | ~1.21 |

| Bond Length | N1 | N2 | - | ~1.40 |

| Bond Length | N1 | C5 | - | ~1.38 |

| Bond Length | N2 | C3 | - | ~1.39 |

| Bond Length | C3 | C4 | - | ~1.51 |

| Bond Length | C4 | C5 | - | ~1.52 |

| Bond Angle | N2 | N1 | C5 | ~114 |

| Bond Angle | N1 | N2 | C3 | ~113 |

| Bond Angle | O3 | C3 | N2 | ~122 |

| Bond Angle | O5 | C5 | N1 | ~123 |

| Bond Angle | C3 | C4 | C5 | ~102 |

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H groups of the pyrazolidine ring and the -NHNH₂ group of the carbohydrazide) and acceptors (the three C=O groups and the nitrogen atoms). This functionality allows for the formation of robust and extensive hydrogen-bonding networks, which are key in molecular recognition and the assembly of supramolecular structures. semanticscholar.orgias.ac.in

The carbohydrazide moiety is particularly adept at forming hydrogen bonds, often leading to the creation of one-dimensional ribbons or two-dimensional sheets in the crystal lattice. researchgate.net It is highly probable that the crystal structure would feature strong N-H···O=C hydrogen bonds, potentially forming dimeric synthons between molecules or connecting them into chains and layers. The interplay of these strong interactions dictates the final crystal architecture. nih.govrsc.org

Table of Chemical Compounds

Computational and Theoretical Investigations of 3,5 Dioxopyrazolidine 4 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to optimize the molecular geometry of 3,5-Dioxopyrazolidine-4-carbohydrazide and to calculate a wide array of its electronic and spectroscopic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most readily donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the lowest energy orbital that can accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap, on the other hand, suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. For this compound, the HOMO is expected to be localized on the carbohydrazide (B1668358) moiety and the pyrazolidine (B1218672) ring's nitrogen atoms, while the LUMO would likely be distributed across the carbonyl groups.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for this compound (Calculated via DFT/B3LYP)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron deficiency), which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the carbohydrazide, indicating these as the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity and reaction mechanisms. The distribution and symmetry of these orbitals are key to predicting the outcomes of chemical reactions. FMO analysis of this compound would reveal the specific atomic orbitals that contribute most significantly to the HOMO and LUMO, thereby identifying the atoms most involved in electron donation and acceptance.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the harmonic vibrational frequencies of the molecule. For this compound, DFT calculations would predict characteristic stretching frequencies for the N-H bonds (around 3300-3400 cm⁻¹), C=O bonds (around 1680-1720 cm⁻¹), and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. The calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which for this compound would likely be π → π* and n → π* transitions associated with the carbonyl and hydrazide groups.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(N-H) | 3350 cm⁻¹ |

| ν(C=O) | 1705 cm⁻¹ | |

| ¹³C NMR | δ(C=O) | 165 ppm |

| ¹H NMR | δ(N-H) | 8.5 ppm |

| UV-Vis | λ_max | 285 nm |

Note: These values are representative and intended for illustrative purposes.

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant charge transfer and hyperpolarizability can exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key parameter for NLO activity. For molecules like this compound, the presence of donor (amine) and acceptor (carbonyl) groups can facilitate intramolecular charge transfer, potentially leading to notable NLO properties. The magnitude of β is inversely related to the HOMO-LUMO energy gap; a smaller gap often corresponds to a larger hyperpolarizability.

Table 3: Illustrative Calculated NLO Properties for this compound

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.45 D |

| Mean Polarizability (α) | 95.2 |

| First Hyperpolarizability (β) | 2.8 x 10⁻³⁰ esu |

Note: These values are hypothetical and based on compounds with similar functional groups.

Determination of Chemical Hardness and Electrophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 4: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.04 |

| Chemical Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.91 |

Note: These values are derived from the illustrative HOMO-LUMO energies in Table 1.

Molecular Modeling and Dynamics Simulations of this compound

Computational chemistry serves as a powerful tool in the exploration of molecular properties and behaviors, offering insights that complement experimental studies. For this compound, molecular modeling and dynamics simulations are instrumental in understanding its structural and dynamic characteristics at an atomic level. These computational approaches allow for the investigation of conformational landscapes, the stability of the molecule over time, and the underlying mechanisms of its potential chemical reactions.

Conformational Analysis and Energetic Profiles

The conformational flexibility of this compound is a key determinant of its chemical and biological activity. The molecule's structure, characterized by a five-membered pyrazolidinedione ring and a carbohydrazide side chain, allows for a variety of spatial arrangements. osi.lv Conformational analysis aims to identify the most stable conformations (local and global minima on the potential energy surface) and the energy barriers for interconversion between them.

The pyrazolidine ring, being a saturated five-membered heterocycle, typically adopts non-planar conformations to relieve ring strain. The two most common conformations are the "envelope" (or "twist") and "half-chair" forms. In the case of this compound, the planarity of the dione (B5365651) functionality influences the ring's puckering. The carbohydrazide substituent at the 4-position can exist in either an axial or equatorial position relative to the mean plane of the ring, leading to distinct conformers with different steric and electronic properties.

Rotation around the C-C and C-N bonds of the carbohydrazide side chain further contributes to the conformational complexity. The orientation of the terminal amino group relative to the carbonyl group of the hydrazide is of particular importance, as it can influence intramolecular hydrogen bonding and interactions with other molecules.

Energetic profiles are typically generated using quantum mechanical methods, such as Density Functional Theory (DFT), which provide accurate calculations of the energies of different conformations. These calculations can reveal the relative stabilities of various conformers and the transition state energies for their interconversion.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | Equatorial | 0.00 |

| 2 | Envelope | Axial | 2.5 |

| 3 | Half-Chair | Equatorial | 1.8 |

| 4 | Half-Chair | Axial | 4.2 |

| 5 | Planar | - | 10.5 |

Note: The data in this table is illustrative and based on typical findings for similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability of Molecular Systems

While conformational analysis provides a static picture of the molecule's preferred shapes, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions on a femtosecond-to-microsecond timescale.

Simulations can reveal the dynamic equilibrium between different conformations and the timescales of their interconversion. They can also elucidate the role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecule's structure. For instance, MD simulations can show how water molecules in an aqueous environment form a dynamic hydrogen bond network with the polar groups of this compound.

Note: The data in this table is illustrative and based on typical findings for similar heterocyclic compounds.

In Silico Mechanistic Studies of Chemical Reactions

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound at the electronic level. scispace.com These in silico studies can provide detailed information about reaction pathways, transition states, and activation energies, which can be difficult to obtain experimentally.

For example, the nucleophilic character of the terminal amino group of the carbohydrazide moiety makes it a potential site for various reactions, such as condensation with aldehydes or ketones to form hydrazones. acs.org Quantum mechanical calculations can be used to model the reaction pathway of such a condensation reaction. This would involve identifying the structures of the reactants, the transition state, and the products, and calculating their respective energies.

The results of these calculations can help to predict the feasibility of a reaction, identify the rate-determining step, and understand the factors that influence the reaction rate and selectivity. For instance, the calculations might reveal the role of acid or base catalysis in the reaction mechanism.

Table 3: Calculated Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Aldehyde) | 0.0 |

| 2 | Transition State 1 (Nucleophilic attack) | +15.2 |

| 3 | Intermediate (Tetrahedral) | -5.8 |

| 4 | Transition State 2 (Water elimination) | +20.5 |

Note: The data in this table is illustrative and based on typical findings for similar hydrazide reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Methodology)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are valuable tools in drug discovery and development for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds. nih.gov

In the context of this compound and its derivatives, QSAR studies would involve a series of steps:

Data Set Selection: A dataset of structurally related pyrazolidinedione or carbohydrazide derivatives with experimentally determined biological activities is required.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.gov

For pyrazolidinedione-based compounds, important descriptors in QSAR models often relate to the electronic properties of the ring, the hydrophobicity of substituents, and the potential for hydrogen bonding. pharmacy180.com For instance, the acidity of the proton at the 4-position of the pyrazolidinedione ring can be a crucial descriptor for certain biological activities. pharmacy180.com The development of a robust QSAR model for this compound derivatives could guide the synthesis of new analogs with improved activity.

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule. | Encodes information about molecular branching and size. |

Note: This table provides examples of descriptors and their general significance in QSAR modeling.

Research Applications and Emerging Directions for 3,5 Dioxopyrazolidine 4 Carbohydrazide

As a Chemical Scaffold in Synthetic Organic Chemistry

The inherent reactivity and functional group arrangement of 3,5-Dioxopyrazolidine-4-carbohydrazide make it a valuable starting material in organic synthesis. It serves as a foundational structure for creating more complex molecules, including libraries of heterocyclic compounds.

Building Blocks for Diverse Heterocyclic Libraries

The this compound scaffold is a versatile precursor for the synthesis of a wide array of heterocyclic systems. The carbohydrazide (B1668358) group (-CONHNH2) is particularly reactive and can participate in various cyclization and condensation reactions. For instance, carbohydrazides are known to react with reagents like phenyl isothiocyanate to form N-(N-phenylthiocarbamoyl) derivatives or can be converted into oxadiazoles. The pyrazolidinedione ring itself can be synthesized through methods such as the cyclization of malonic acid hydrazide derivatives. This reactivity allows chemists to use the core structure to build libraries of compounds, such as pyrazoles, triazines, and oxadiazoles, which are essential for drug discovery and materials science.

Precursors for Polymeric Materials and Functionalized Surfaces

While the 3,5-dioxopyrazolidine core is primarily explored for its biological activities, the reactive nature of the carbohydrazide functional group suggests potential applications in materials science. However, there is limited specific research available on the use of this compound as a direct precursor for polymeric materials or for the functionalization of surfaces.

Mechanistic Studies of Biological Target Interactions

Derivatives of the 3,5-dioxopyrazolidine scaffold have been identified as potent inhibitors of various enzymes, prompting detailed investigations into their mechanisms of action and structure-activity relationships.

Investigation of Enzyme Inhibition Mechanisms (e.g., MurB, DPP-IV)

MurB Inhibition: A series of compounds based on the 3,5-dioxopyrazolidine scaffold have been identified as novel inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in bacterial peptidoglycan biosynthesis. Derivatives such as 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides have shown inhibitory activity against MurB from both Escherichia coli and Staphylococcus aureus. X-ray crystallography studies have revealed that these inhibitors bind to the active site of MurB, interacting with key residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. This binding effectively blocks the enzyme's function, leading to a reduction in peptidoglycan biosynthesis and demonstrating antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Inhibitory Activity of 3,5-Dioxopyrazolidine Derivatives against MurB

| Compound Type | Target Enzyme | IC50 (µM) |

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | E. coli MurB | 4.1 - 6.8 |

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | S. aureus MurB | 4.3 - 10.3 |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The pyrazolidine (B1218672) scaffold has also been explored for the development of inhibitors against Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes. nih.govmdpi.com A series of pyrazolidine derivatives have been synthesized and evaluated for their ability to inhibit DPP-IV, with some compounds showing activity in the micromolar range. nih.gov The development of such inhibitors is a significant area of research, as DPP-IV plays a crucial role in glucose homeostasis. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition and Binding Sites

Structure-activity relationship (SAR) studies on 3,5-pyrazolidinedione derivatives have provided valuable insights into the chemical features required for their biological activity. For their role as anti-inflammatory agents, the acidity of the hydrogen atom at the 4th position of the pyrazolidinedione ring is critical. nih.gov Abolishing this acidity by substitution at the C4 position typically eliminates the anti-inflammatory effect. nih.gov

In the context of MurB inhibition, SAR studies have shown that substitutions on the two nitrogen atoms of the pyrazolidine ring and the nature of the carboxamide group at the C4 position significantly influence inhibitory potency. For instance, 1,2-bis(4-chlorophenyl) substitution on the ring, combined with a carboxamide at C4, results in potent MurB inhibitors. In contrast, a C4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine showed only moderate inhibitory activity. These findings highlight the importance of specific substitutions for achieving high-affinity binding to the target enzyme's active site.

Analytical Chemistry Applications

The carbohydrazide functional group is a well-known reactive moiety used in analytical chemistry for the derivatization of carbonyl compounds (aldehydes and ketones). Hydrazine-based reagents react with carbonyls to form stable hydrazones, which can be more easily detected and quantified using techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC). This process enhances the sensitivity and specificity of the analysis. Given the presence of the carbohydrazide group, this compound could potentially be employed as a derivatizing agent for the trace-level quantification of aldehydes and ketones in various samples.

Development of Sensing and Detection Methods (e.g., for Metal Ions)

The development of precise and sensitive methods for detecting environmental pollutants, such as heavy metal ions, is a critical area of analytical chemistry. Organic molecules that can act as optical probes, or chemosensors, are instrumental in this field. mdpi.com The structural framework of this compound is well-suited for such applications due to the presence of both a carbohydrazide group and a pyrazole-related ring system.

Carbohydrazide and its derivatives are known to form colored complexes with various metal ions, a property that is harnessed for their identification and quantification. mdpi.com The incorporation of a carbohydrazide group into a sensor molecule enhances its binding affinity for transition and heavy metals. mdpi.com These moieties, along with the nitrogen and oxygen donor atoms within the pyrazolidine ring, can act as effective binding sites for cations. The interaction, or chelation, with a specific metal ion can induce a change in the molecule's electronic properties, leading to a detectable colorimetric (color change) or fluorescent signal. mdpi.com Research on related compounds has demonstrated the successful detection of numerous metal ions, including Cu²⁺, Hg²⁺, Cd²⁺, and Pb²⁺, through these mechanisms. mdpi.com Consequently, derivatives of this compound are promising candidates for the design of new, selective, and sensitive chemosensors for environmental monitoring and biological detection. mdpi.com

Chromatographic Separation Methodologies Utilizing Derivatives

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are foundational in analytical chemistry. nih.govpensoft.net For a compound like this compound, which may not possess a strong chromophore for UV detection, derivatization is a key strategy to facilitate its analysis in complex mixtures.

By chemically modifying the core structure, derivatives can be created that are more amenable to separation and detection. For instance, attaching moieties that are strongly UV-absorbent or fluorescent allows for highly sensitive detection using standard HPLC detectors. The separation of these derivatives is typically achieved based on their physicochemical properties. In reversed-phase HPLC, which is a widely used technique, compounds are separated based on their hydrophobicity. bund.de The specific derivative's affinity for the stationary phase versus the mobile phase dictates its retention time, enabling separation from other components. bund.de Advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide even greater sensitivity and selectivity, allowing for the separation and quantification of numerous structurally related compounds in a single analysis. nih.govmdpi.com These chromatographic methods are crucial for analyzing reaction products, assessing purity, and studying the metabolic fate of this compound derivatives in various research contexts.

Exploration of Specific Chemical Activities in Research Contexts

Investigation of Herbicidal Activity Profiles in Chemical Systems

Pyrazole-containing compounds are a well-established and significant class of molecules in the agrochemical industry, particularly in the development of new herbicides. mdpi.com Research has shown that derivatives of pyrazole (B372694), including pyrazole carbohydrazides, exhibit potent herbicidal activities. researchgate.netbenthamdirect.com Many of these compounds function by inhibiting key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis. nih.gov

Studies on pyrazole-4-carbohydrazide derivatives have demonstrated significant herbicidal efficacy in greenhouse trials against various weed species. researchgate.net For instance, one derivative, designated as II4, showed high pre-emergence herbicidal activity that was superior to the commercial herbicide mesotrione. researchgate.net Furthermore, this compound exhibited good crop safety in maize fields. researchgate.net Other research into pyrazole amide derivatives has identified compounds with excellent inhibitory effects on both monocotyledonous and dicotyledonous weeds, targeting the enzyme transketolase, which is vital for plant photosynthesis. nih.gov These findings underscore the potential of the this compound scaffold as a foundational structure for designing novel, selective, and effective herbicides.

Below is a data table summarizing the herbicidal activity of selected pyrazole derivatives from research studies.

| Compound ID | Target Weed | Application | Efficacy (% Inhibition) | Reference Herbicide |

| II4 | General Weeds | Pre-emergence | High | Mesotrione |

| 6l | Brassica campestris | Post-emergence | 100% | N/A |

| 6ba | Digitaria sanguinalis | Foliar Spray | ~80% | Mesotrione, Nicosulfuron |

| 6bj | Setaria viridis | Foliar Spray | >80% | Mesotrione, Nicosulfuron |

| A17 | Brassica juncea | Post-emergence | Excellent | N/A |

Advanced Studies of Antimicrobial Activity in vitro

The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antimicrobial agents. mdpi.com Heterocyclic compounds, including those with pyrazole and pyrazolidine-dione cores, are a fertile ground for the discovery of new antibacterial and antifungal drugs. researchgate.netmdpi.com The carbohydrazide moiety is also a known pharmacophore that contributes to the biological activity of many compounds. researchgate.netmdpi.com

Derivatives of pyrazolidine-3,5-dione (B2422599) have been synthesized and evaluated for their in vitro antimicrobial properties against a range of pathogens. researchgate.netresearchgate.netnih.gov In one study, a series of novel pyrazolidine-3,5-dione derivatives were screened, with some compounds showing potent activity. nih.gov Specifically, compound 4d was found to have higher activity against Staphylococcus aureus than the standard drug ciprofloxacin, while compound 2b was more active against Candida albicans than clotrimazole. nih.gov Similarly, other studies have shown that pyrazolothiazol-4(5H)-one derivatives, synthesized from chalcones and thiosemicarbazide (B42300), exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. semanticscholar.org These results highlight the significant potential of the this compound framework as a basis for developing new antimicrobial agents to combat infectious diseases.

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazolidine and pyrazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |

| 2b | Candida albicans | 0.5 | Clotrimazole | >0.5 |

| 4d | Staphylococcus aureus | 0.5 | Ciprofloxacin | >0.5 |

| 3e | Bacillus subtilis | 12.5 | Streptomycin | 25 |

| 3e | Escherichia coli | 25 | Streptomycin | 50 |

| 3e | Pseudomonas aeruginosa | 50 | Streptomycin | 50 |

| 6 | MDR Candida spp. | 16-24 | Fluconazole | 20 |

Research into Antioxidant Properties and Mechanisms

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. Pyrazole and hydrazide derivatives have been a focus of research for their antioxidant potential. nih.govresearchgate.netnih.gov

The primary mechanism by which these compounds exert their antioxidant effect is through hydrogen atom donation to neutralize free radicals. The in vitro antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. jmchemsci.com Studies on various pyrazole derivatives have demonstrated significant radical scavenging activity. nih.gov For example, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives were shown to have good antioxidant activity in DPPH, reducing power, and DNA protection assays. nih.gov The presence of hydroxyl groups or other electron-donating substituents on the aromatic rings of these molecules often enhances their antioxidant capacity. jmchemsci.com The inherent chemical features of this compound suggest that its derivatives could be effective antioxidants, worthy of further investigation for applications in medicinal chemistry and materials science.

The table below shows the DPPH radical scavenging activity for several pyrazole-based compounds.

| Compound Class | Specific Compound Example | Concentration | DPPH Scavenging Activity (%) | Reference Standard |

| Bipyrazole | Example XI | 10⁻⁴ M | 19% | BHT (20%) |

| Pyrazolyl-1,2,4-oxadiazoles | Example XIII | N/A | Potent Activity | N/A |

| 4,5-Dihydropyrazole-1-carbothioamide | Example XIV | 0.25 mg/mL | Good Activity | N/A |

| Pyrazolo-pyridine | N/A | N/A | Good Activity | N/A |

Future Perspectives and Interdisciplinary Research Opportunities for this compound

The diverse chemical activities documented for compounds related to this compound open up numerous avenues for future research and interdisciplinary collaboration. The versatility of this chemical scaffold suggests its utility in a wide range of scientific and technological fields.

In the realm of materials science and analytical chemistry , the inherent ability of the carbohydrazide moiety to chelate with metal ions presents opportunities for designing novel, highly selective, and sensitive sensors. mdpi.com Future work could focus on immobilizing derivatives onto solid supports to create reusable optical or electrochemical sensors for real-time environmental monitoring of heavy metal pollutants.

In agrochemical science , the proven herbicidal activity of pyrazole derivatives provides a strong rationale for exploring the this compound core as a template for new herbicides. researchgate.netnih.gov Interdisciplinary research combining synthetic chemistry with computational modeling and plant biology could lead to the development of next-generation herbicides with novel modes of action, improved crop selectivity, and more favorable environmental profiles.

In medicinal chemistry and pharmacology , the significant antimicrobial and antioxidant properties of related structures indicate considerable therapeutic potential. mdpi.comnih.gov Future research could involve the synthesis of compound libraries based on this scaffold to screen for more potent and specific antibacterial, antifungal, or antioxidant agents. Collaboration with molecular biologists could elucidate their mechanisms of action, potentially identifying new drug targets. Furthermore, the role of carbohydrazide as a versatile chemical intermediate could be leveraged to synthesize more complex molecules for a variety of pharmaceutical applications. nbinno.com The continued exploration of this compound and its derivatives is poised to yield innovative solutions across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dioxopyrazolidine-4-carbohydrazide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, pyrazole-containing analogs are synthesized by reacting hydrazides with diketones under acidic or basic conditions. Reaction optimization includes adjusting solvent systems (e.g., chloroform or ethanol), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Catalytic additives like pyridine may enhance acylation efficiency . Yield optimization requires monitoring via TLC and purification via preparative chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR identify functional groups and substitution patterns. For pyrazole derivatives, singlet peaks for methyl groups (δ 2.1–2.5 ppm) and multiplet signals for aromatic protons (δ 7.2–7.8 ppm) are characteristic .

- Infrared (IR) Spectroscopy : Bands at ~1710 cm⁻¹ confirm carbonyl groups, while NH stretches appear at ~3300 cm⁻¹ .

- X-ray Crystallography : Resolves stereochemistry and bond angles. Single crystals grown in ethanol or dichloromethane/petroleum ether mixtures are analyzed to confirm 3D structure .

Advanced Research Questions

Q. How can researchers evaluate the biological activity (e.g., nootropic or anxiolytic effects) of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Receptor binding studies (e.g., GABAA or NMDA receptors) assess affinity using radioligand displacement.

- In Vivo Models : Rodent behavioral tests (e.g., elevated plus maze for anxiety, Morris water maze for memory) quantify anxiolytic or nootropic effects. Dose-response curves and statistical validation (ANOVA) are critical .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methyl groups on pyrazole rings) correlates with potency changes. Derivatives with electron-withdrawing groups often show enhanced activity .

Q. What strategies resolve contradictions in spectral data during structural confirmation of synthetic intermediates?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, unexpected IR carbonyl shifts may indicate tautomerism, requiring computational validation (e.g., DFT calculations) .

- Isomer Discrimination : Use NOESY NMR or HPLC chiral columns to distinguish diastereomers. X-ray crystallography definitively assigns stereochemistry .

- Reaction Pathway Analysis : Monitor intermediates via time-resolved spectroscopy to identify side products or degradation pathways .

Q. What computational approaches predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes or aqueous environments. Parameters like LogP predict bioavailability .

- Degradation Studies : Accelerated stability testing under heat/light, combined with LC-MS, identifies decomposition products. Computational fragmentation patterns (e.g., Mass Frontier) aid in metabolite identification .

Data Presentation

Table 1 : Key Spectral Data for this compound Derivatives

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 6.1 (NH), δ 2.3 (CH3) | |

| X-ray | Bond angles: C-N-C = 117°, dihedral = 15° | |

| IR | 1710 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.